molecular formula C18H12ClN3O2 B2978267 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one CAS No. 1081127-99-2

3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one

Cat. No.: B2978267
CAS No.: 1081127-99-2
M. Wt: 337.76
InChI Key: KUJWZAMYEBQHEG-UHFFFAOYSA-N
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Description

The compound 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one is a heterocyclic molecule combining a 1,2,4-oxadiazole ring with a quinolinone scaffold. The 1,2,4-oxadiazole moiety is renowned for its metabolic stability and bioactivity in medicinal chemistry, often serving as a bioisostere for ester or amide groups . The 1-methylquinolin-4(1H)-one component contributes rigidity and may influence pharmacokinetic properties such as solubility and metabolic resistance.

Synthesis of such compounds typically involves cyclization reactions between amidoximes and carboxylic acid derivatives, as seen in related 1,2,4-oxadiazole syntheses . Characterization employs techniques like $^1$H/$^13$C NMR, HPLC, and HRMS for structural validation and purity assessment .

Properties

IUPAC Name

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2/c1-22-10-14(16(23)13-7-2-3-8-15(13)22)18-20-17(21-24-18)11-5-4-6-12(19)9-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJWZAMYEBQHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one typically involves the formation of the oxadiazole ring followed by its attachment to the quinoline core. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the 1,2,4-oxadiazole ring. This intermediate is then reacted with a quinoline derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or various halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares the target compound with two structurally related analogs:

Property Target Compound Analog 1 : 3-[3-(4-Ethoxy-3-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-6-Methylquinolin-4(1H)-One Analog 2 : 3-(4-{[3-(3-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]Methoxy}Phenyl)Cyclobutane-1-Carboxylic Acid
Molecular Formula C${19}$H${13}$ClN$3$O$2$ (inferred) C${21}$H${19}$N$3$O$4$ C${21}$H${18}$ClNO$_4$
Molecular Weight ~366.8 g/mol (calculated) 377.4 g/mol 407.8 g/mol (calculated)
logP ~4.0 (estimated) 4.007 ~3.5 (estimated; carboxylic acid reduces lipophilicity)
Hydrogen Bond Acceptors 4 (oxadiazole N/O, quinolinone O) 7 5
Polar Surface Area ~70 Ų (estimated) 70.6 Ų ~90 Ų (carboxylic acid increases PSA)
Key Observations:
  • Analog 1 replaces the 3-chlorophenyl group with 4-ethoxy-3-methoxyphenyl, increasing hydrogen bond acceptors (7 vs. 4) and molecular weight. The ethoxy and methoxy groups may enhance solubility but reduce metabolic stability compared to the chloro substituent.
  • Analog 2 introduces a cyclobutane-carboxylic acid group, significantly lowering logP (3.5 vs. ~4.0) and increasing polarity, which could improve aqueous solubility but reduce cell permeability.

Biological Activity

The compound 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one is a member of the quinoline and oxadiazole family, which has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic areas. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Molecular Structure

The molecular formula for this compound is C16H13ClN4O2C_{16}H_{13}ClN_{4}O_{2}. The structure consists of a quinoline core substituted with a 3-chlorophenyl and an oxadiazole moiety.

Anticancer Activity

Research indicates that derivatives of quinoline, including those with oxadiazole substitutions, exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated the activity of similar compounds against breast cancer (MDA-MB-231), prostate cancer (PC-3), and human fetal lung fibroblast (MRC-5) cell lines.

In Vitro Studies

The biological activity was assessed using MTS assays to determine cell viability after treatment with various concentrations of the compound. The results are summarized in Table 1.

CompoundCell LineConcentration (µM)% Viability
3aMDA-MB-23110<47
3bPC-31556
4eMRC-515>82
5bMDA-MB-23125~30

GI50 values were also calculated to quantify the growth inhibition.

The mechanism underlying the anticancer activity appears to involve the degradation of cyclin-dependent kinase 4 (CDK4), a key regulator in cell cycle progression. This was evidenced by the degradation of CDK4 upon treatment with selected quinoline derivatives, indicating a potential pathway for therapeutic intervention against cancer.

Additional Biological Activities

Aside from anticancer properties, compounds similar to This compound have shown promise in other biological activities:

  • Antimicrobial Activity : Some derivatives have been tested against various microorganisms, demonstrating potential as antimicrobial agents.
  • Anti-inflammatory Effects : Certain analogues have exhibited anti-inflammatory properties in preclinical models.

Study on Quinoline Derivatives

In a comprehensive study published in PMC8778022, researchers synthesized a new series of quinoline derivatives and tested their efficacy against multiple cancer cell lines. The findings revealed that specific substitutions on the quinoline ring significantly enhanced antiproliferative activity.

Clinical Relevance

While most studies are preclinical, the promising results suggest that further investigation into clinical applications may be warranted. The unique structural features of this compound could lead to novel therapeutic agents targeting specific pathways in cancer biology.

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